12-Hydroxy-8(17),13-labdadien-16,15-olide 12-Hydroxy-8(17),13-labdadien-16,15-olide 12-Hydroxy-8(17),13-labdadien-16,15-olide is a natural product found in Curcuma comosa with data available.
Brand Name: Vulcanchem
CAS No.: 958885-86-4
VCID: VC0198504
InChI: InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1
SMILES: CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

12-Hydroxy-8(17),13-labdadien-16,15-olide

CAS No.: 958885-86-4

Cat. No.: VC0198504

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

12-Hydroxy-8(17),13-labdadien-16,15-olide - 958885-86-4

Specification

CAS No. 958885-86-4
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Standard InChI InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1
SMILES CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Canonical SMILES CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Structural Characteristics

12-Hydroxy-8(17),13-labdadien-16,15-olide belongs to the labdane diterpene class of natural products. Its structure features a bicyclic labdane skeleton with a furanone ring system. The IUPAC name for this compound is 4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one . The compound contains a bicyclic labdane core, a furanone ring (lactone), a hydroxyl group at position 12, and double bonds at positions 8(17) and 13. These structural features contribute to its biological activities and interactions with cellular targets.

Natural Sources and Occurrence

Plant Sources

12-Hydroxy-8(17),13-labdadien-16,15-olide has been primarily isolated from plants belonging to the Zingiberaceae family, particularly from Curcuma comosa . This plant is native to Thailand and has been used in traditional medicine for various purposes. The compound is typically found in the rhizomes of the plant, which are rich in bioactive compounds including various diterpenes and diarylheptanoids .

Related Compounds and Structural Variants

Several structurally related labdane diterpenes have been identified in the Zingiberaceae family and other plant families. These include 8(17),13-Labdadien-15,16-olide (reported in Hedychium coronarium and Wurfbainia villosa), 19-hydroxy-8(17),13-labdadien-16,15-olide (from Andrographis paniculata), and various other labdane-type compounds . The compound is also known by synonyms including Epivitexolide D and Vitexolide E, indicating its presence in other plant genera .

The natural occurrence of these related compounds provides insights into the biosynthetic pathways involved in the production of labdane diterpenes in plants and suggests potential evolutionary relationships between different plant species containing these compounds.

Isolation and Characterization

Structural Elucidation

The structure of 12-Hydroxy-8(17),13-labdadien-16,15-olide has been elucidated using various spectroscopic techniques, including NMR spectroscopy (both 1D and 2D), mass spectrometry, and infrared spectroscopy. The stereochemistry at various chiral centers has been determined through comparison with related compounds and through analysis of coupling constants and NOE correlations in NMR spectra .

Biological Activities

Anti-tumor Activity

The anti-tumor potential of 12-Hydroxy-8(17),13-labdadien-16,15-olide has been suggested based on studies of related compounds. Several labdane diterpenes from the Zingiberaceae family have demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells .

Table 2: Cytotoxic Activities of Related Labdane Diterpenes

CompoundCancer Cell LineIC50/GI50 (μM)Potency
Zerumin BMCF-70.59 ± 1.8Potent
16-Hydroxylabda-8(17),11,13-trien-15,16-olideMCF-78.75Strong
16-Hydroxylabda-8(17),11,13-trien-15,16-olideKB2.75Strong
Isocoronarin DKB8.81Strong
Coronarin DKB9.43Strong

The structural similarity between these compounds and 12-Hydroxy-8(17),13-labdadien-16,15-olide suggests that it may also possess cytotoxic properties, although specific studies on this compound would be necessary to confirm this activity and determine its potency.

Research Studies and Applications

SupplierCatalog NumberAvailable FormatsStorage Conditions
TargetMolTN25985 mg powder, 1 mL × 10 mM (in DMSO)Powder: -20°C for 3 years, In solvent: -80°C for 1 year
TebubioTN25981 mL × 10 mM (in DMSO)-20°C

Its primary applications are in research related to life sciences, including:

  • Studies on the biological activities of labdane diterpenes

  • Investigation of structure-activity relationships

  • Exploration of potential therapeutic applications based on its reported bioactivities

  • Research on natural products chemistry and biosynthesis

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